1-(3-Bromo-1H-1,2,4-triazol-5-yl)piperazine hydrobromide

説明

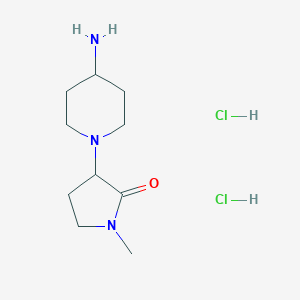

“1-(3-Bromo-1H-1,2,4-triazol-5-yl)piperazine dihydrobromide” is a chemical compound with the molecular weight of 393.91 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves high regioselectivity, good functional group tolerance, and a wide substrate scope . The preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides was successfully realized in the synthesis of 20 representative examples .Molecular Structure Analysis

The InChI code for this compound is 1S/C6H10BrN5.2BrH/c7-5-9-6(11-10-5)12-3-1-8-2-4-12;;/h8H,1-4H2,(H,9,10,11);2*1H .Chemical Reactions Analysis

1,2,4-triazole benzoic acid hybrids have shown potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The molecular weight of the compound is 393.91 .科学的研究の応用

Synthesis and Structural Characterization

Compounds with structures analogous to "1-(3-Bromo-1H-1,2,4-triazol-5-yl)piperazine hydrobromide" are synthesized through multi-step protocols and characterized using techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods help in confirming the chemical structure and purity of the synthesized compounds, which is crucial for further biological evaluations (Wujec & Typek, 2023).

Anticancer Activity

Some derivatives show promising anticancer activities. For example, heterocyclic compounds designed using similar structural motifs have been evaluated for their in vitro anticancer activities against various human cancer cell lines. The potential antiviral activity is also studied through molecular docking to predict their binding efficacy to specific proteins (Lv et al., 2019).

Chemotherapeutic Potential

Quantum chemical calculations have been utilized to study the energy, geometrical structure, and vibrational wavenumbers of functionalized triazoline-3-thione compounds, which are potential chemotherapeutic agents. Such studies help in understanding the molecular properties and reactivity of these compounds, which is essential for designing effective drugs (El-Emam et al., 2012).

Molecular Architecture

The detailed molecular structure and the conformation of related compounds are studied using single-crystal X-ray diffraction. Understanding the molecular architecture is crucial for assessing the compound's interactions with biological targets, which is a key factor in drug design (Al-Tamimi et al., 2010).

Antimicrobial and Antifungal Activities

Derivatives of similar compounds have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. Such research contributes to the discovery of new antimicrobial agents, which is crucial given the rising concern of antibiotic resistance (Babu et al., 2015).

作用機序

Target of Action

It is known that triazole derivatives, such as this compound, often interact with various enzymes and receptors in the body, acting as ligands for transition metals to create coordination complexes .

Mode of Action

Triazole derivatives are known to accept and transfer acyl groups in synthetic reactions, making them useful catalysts for the synthesis of various compounds .

Biochemical Pathways

Given its structural similarity to other triazole derivatives, it may influence a variety of biochemical processes, particularly those involving transition metal complexes .

Result of Action

As a member of the triazole family, it may have a variety of effects depending on the specific targets and pathways it interacts with .

将来の方向性

特性

IUPAC Name |

1-(5-bromo-1H-1,2,4-triazol-3-yl)piperazine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrN5.BrH/c7-5-9-6(11-10-5)12-3-1-8-2-4-12;/h8H,1-4H2,(H,9,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWNZITXKVAYNAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NNC(=N2)Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Br2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid dihydrochloride](/img/structure/B1382338.png)

![Tert-butyl 6,6-dimethyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1382342.png)

![2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}ethanethioamide](/img/structure/B1382346.png)

![5-[(Aminooxy)methyl]-2-bromophenol hydrochloride](/img/structure/B1382349.png)

![[4-(Methanesulfinylmethyl)phenyl]methanamine hydrochloride](/img/structure/B1382352.png)

![3-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-4-carboxylic acid](/img/structure/B1382355.png)